molecular formula C15H20N6O2 B12177026 Morpholin-4-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone

Morpholin-4-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone

Cat. No.: B12177026
M. Wt: 316.36 g/mol
InChI Key: QHUWDEPYGWCDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholin-4-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a morpholine ring, a triazolopyridazine moiety, and a piperidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated compounds .

Scientific Research Applications

Morpholin-4-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Morpholin-4-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholin-4-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets .

Properties

Molecular Formula

C15H20N6O2

Molecular Weight

316.36 g/mol

IUPAC Name

morpholin-4-yl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone

InChI

InChI=1S/C15H20N6O2/c22-15(19-6-8-23-9-7-19)12-2-1-5-20(10-12)14-4-3-13-17-16-11-21(13)18-14/h3-4,11-12H,1-2,5-10H2

InChI Key

QHUWDEPYGWCDRS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.